molecular formula C8H13N3S B2532507 5-Cyclohexyl-1,2,4-thiadiazol-3-amine CAS No. 1344332-83-7

5-Cyclohexyl-1,2,4-thiadiazol-3-amine

Cat. No.: B2532507
CAS No.: 1344332-83-7
M. Wt: 183.27
InChI Key: PWMGSKPLZLSOOJ-UHFFFAOYSA-N
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Description

Contextualization within Heterocyclic Chemistry

Heterocyclic chemistry is a cornerstone of medicinal chemistry, with nitrogen- and sulfur-containing ring systems forming the basis of numerous therapeutic agents. The thiadiazole nucleus, a five-membered ring containing sulfur and nitrogen atoms, is a prominent scaffold in this domain.

Thiadiazole derivatives are recognized for their wide array of pharmacological activities. isres.org This versatility has made them a focal point for researchers aiming to develop new drugs. The thiadiazole scaffold is a key component in various compounds exhibiting properties such as:

Anticancer rsc.org

Antimicrobial nih.gov

Anti-inflammatory isres.org

Anticonvulsant rsc.org

Antiviral isres.org

The stability of the thiadiazole ring and its capacity to engage in hydrogen bonding contribute to its utility as a pharmacophore. isres.org These characteristics allow for favorable interactions with biological targets, making it a privileged structure in drug design. researchgate.net

Thiadiazoles exist in several isomeric forms, each defined by the arrangement of the sulfur and two nitrogen atoms within the five-membered ring. The primary isomers include 1,2,4-thiadiazole (B1232254), 1,3,4-thiadiazole (B1197879), 1,2,3-thiadiazole, and 1,2,5-thiadiazole. rsc.orgmdpi.com

The 1,2,4-thiadiazole isomer is of particular interest due to its unique chemical properties and reactivity. rsc.org Unlike some other isomers, the 1,2,4-thiadiazole ring is generally stable to acids, alkalis, and oxidizing or reducing agents, especially when substituted at the 3- and 5-positions. isres.org A key feature of the 1,2,4-thiadiazole ring is the reactivity of the N-S bond, which can interact with nucleophiles such as the cysteine residues in proteins, making it a target for the design of specific enzyme inhibitors. nih.govingentaconnect.com The 5-position of the 1,2,4-thiadiazole ring is often the most reactive site for nucleophilic substitution reactions. isres.org

IsomerKey Structural FeatureNotable Characteristics in Medicinal Chemistry
1,2,4-Thiadiazole Nitrogen atoms at positions 2 and 4.Serves as a pharmacophore for cysteine-targeting inhibitors; generally stable. isres.orgnih.gov
1,3,4-Thiadiazole Nitrogen atoms at positions 3 and 4.Widely studied for broad biological activities including antimicrobial and anticancer properties. nih.gov
1,2,3-Thiadiazole Nitrogen atoms at positions 2 and 3.Investigated for a range of activities including antifungal and antiviral applications. mdpi.com
1,2,5-Thiadiazole Nitrogen atoms at positions 2 and 5.Explored for uses in biomedicine and materials science. benthamdirect.comresearchgate.net

Rationale for Investigating 5-Cyclohexyl-1,2,4-thiadiazol-3-amine

The specific substitution pattern of this compound provides a clear rationale for its investigation as a novel chemical entity.

The combination of a cyclohexyl group at the 5-position and an amine group at the 3-position of the 1,2,4-thiadiazole ring is a distinctive feature that warrants scientific attention.

The Cyclohexyl Group: The inclusion of a cyclohexyl moiety can significantly influence a molecule's physicochemical properties. pharmablock.com The cyclohexyl group is a non-planar, lipophilic fragment that can increase a compound's ability to cross biological membranes. ontosight.aiomicsonline.org Its three-dimensional structure can offer more contact points with a biological target compared to a flat aromatic ring, potentially leading to enhanced binding affinity. pharmablock.com This group is a common feature in many natural and synthetic drugs. pharmablock.com

The 3-Amine Group: The amino group (-NH2) is a key functional group in medicinal chemistry. Its presence introduces a basic center and the potential for hydrogen bonding, which is crucial for molecular recognition and binding to biological targets like enzymes and receptors. uomustansiriyah.edu.iq The reactivity of the amine group also allows for further chemical modifications, enabling the synthesis of a library of related compounds for structure-activity relationship (SAR) studies.

Given the established biological significance of the 1,2,4-thiadiazole core, this compound stands out as a promising scaffold for further research. The unique combination of the bulky, lipophilic cyclohexyl group and the polar, reactive amine group could lead to novel biological activities.

The structure could be a starting point for the development of new therapeutic agents. By modifying the amine group or the cyclohexyl ring, researchers can systematically explore the chemical space around this core structure to optimize for specific biological effects. The inherent properties of the 1,2,4-thiadiazole ring, particularly its ability to interact with cysteine residues, suggest that derivatives of this compound could be investigated as potential enzyme inhibitors. nih.gov

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexyl-1,2,4-thiadiazol-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c9-8-10-7(12-11-8)6-4-2-1-3-5-6/h6H,1-5H2,(H2,9,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWMGSKPLZLSOOJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=NC(=NS2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations

Strategies for 1,2,4-Thiadiazole (B1232254) Ring Synthesis

The formation of the 1,2,4-thiadiazole core can be achieved through various synthetic routes. Two prominent strategies include the formation of a nitrogen-sulfur (N-S) bond through dehydrogenation and the cyclization of acyclic precursors like thiosemicarbazide derivatives.

Base-Mediated Intramolecular Dehydrogenative N–S Bond Formation

A modern and efficient approach to synthesizing 3,5-disubstituted-1,2,4-thiadiazoles involves a base-mediated intramolecular dehydrogenative N-S bond formation. This transition-metal-free method utilizes the reaction of amidines with dithioesters or aryl isothiocyanates in a solvent like dimethylformamide (DMF). The reaction proceeds through a tandem thioacylation followed by an in situ cyclization under an inert atmosphere. The base, such as sodium hydride (NaH), plays a crucial role in promoting the N-S bond formation. Mechanistic studies suggest the involvement of a radical-initiated process. organic-chemistry.orgacs.org This method is valued for its efficiency and high yields under relatively mild conditions. Another approach involves the electro-oxidative intramolecular dehydrogenative N-S bond formation of imidoyl thioureas, which provides a broad range of 3-substituted 5-amino-1,2,4-thiadiazole derivatives in good to excellent yields under catalyst- and oxidant-free conditions at room temperature. organic-chemistry.org

Cyclization Reactions and Precursor Utilization (e.g., Thiosemicarbazide Derivatives)

The cyclization of thiosemicarbazide derivatives is a well-established and versatile method for the synthesis of various substituted thiadiazoles. In this approach, a thiosemicarbazide is reacted with a suitable cyclizing agent, often in the presence of an acid or a dehydrating agent. For instance, the reaction of thiosemicarbazide with carboxylic acids in the presence of a strong acid like polyphosphoric acid can yield 2-amino-5-alkyl-1,3,4-thiadiazoles. google.com While this example pertains to the 1,3,4-thiadiazole (B1197879) isomer, similar principles can be applied to the synthesis of 1,2,4-thiadiazoles using appropriately substituted precursors. The cyclization of acylthiosemicarbazide derivatives in an acidic medium is a known route to 1,3,4-thiadiazoles, and variations in reaction conditions and substrates can lead to the desired 1,2,4-isomer. nih.gov

Synthesis of 5-Cyclohexyl-1,2,4-thiadiazol-3-amine

Exploration of Specific Reaction Pathways Leading to the Compound

Based on the general strategies for 1,2,4-thiadiazole synthesis, a potential route to this compound could involve the reaction of a cyclohexyl-substituted precursor. One hypothetical pathway could start from cyclohexanecarboxamidine. This amidine could be reacted with a suitable sulfur- and nitrogen-containing reagent, followed by a cyclization step promoted by an oxidizing agent or base to form the desired 1,2,4-thiadiazole ring.

Another plausible approach would utilize a cyclohexyl-substituted thiosemicarbazide derivative. The specific nature of the second substituent on the thiosemicarbazide and the choice of cyclizing agent would be critical in directing the cyclization to form the 1,2,4-thiadiazole isomer rather than the 1,3,4-isomer. For instance, the intramolecular oxidative S-N bond formation of imidoyl thioureas, mediated by reagents like phenyliodine(III) bis(trifluoroacetate), has been shown to be an efficient method for synthesizing 3-substituted-5-arylamino-1,2,4-thiadiazoles and could potentially be adapted for a cyclohexyl substituent. organic-chemistry.org

A synthesis of 5-amino-3-methyl-1,2,4-thiadiazole has been reported involving the reaction of an in situ generated N-haloacetamidine with a metal thiocyanate. mdpi.com A similar strategy could theoretically be employed using an N-halocyclohexanecarboxamidine.

Optimization of Reaction Conditions for Improved Yield and Purity

The optimization of reaction conditions is a critical step in any synthetic procedure to maximize the yield and purity of the target compound. For the synthesis of this compound, several parameters would need to be systematically investigated.

ParameterFactors to ConsiderPotential Impact on Yield and Purity
Solvent Polarity, boiling point, and solubility of reactants and products.Can influence reaction rates, side product formation, and ease of product isolation.
Base/Catalyst Strength and stoichiometry of the base or catalyst.Crucial for promoting the desired bond formations and minimizing competing reactions.
Temperature Reaction temperature can affect reaction kinetics and selectivity.Higher temperatures may increase reaction rates but can also lead to decomposition or side reactions.
Reaction Time Monitoring the reaction progress to determine the optimal duration.Insufficient time can lead to incomplete conversion, while excessive time may result in product degradation.
Purification Method Recrystallization, column chromatography, or other techniques.Essential for isolating the target compound from unreacted starting materials and byproducts.

For instance, in base-mediated dehydrogenative N-S bond formation, the choice of base (e.g., NaH, K₂CO₃) and solvent (e.g., DMF, DMSO) has been shown to significantly impact the outcome of the reaction, with stronger bases often favoring the cyclized product. acs.org The concentration of reactants and the order of addition can also play a crucial role in achieving high yields and purity.

Derivatization Strategies of the this compound Scaffold

The 3-amino group on the this compound scaffold serves as a versatile handle for further chemical modifications, allowing for the synthesis of a library of derivatives with potentially diverse properties.

Common derivatization strategies for amino groups on heterocyclic rings include:

Acylation: Reaction with acyl chlorides or anhydrides to form the corresponding amides. This is a straightforward method to introduce a wide variety of functional groups.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides.

Alkylation: Introduction of alkyl groups onto the amino nitrogen, although this can sometimes be challenging to control and may lead to mixtures of mono- and di-alkylated products.

Schiff Base Formation: Condensation with aldehydes or ketones to form imines (Schiff bases), which can be further reduced to secondary amines.

Urea and Thiourea Formation: Reaction with isocyanates or isothiocyanates to yield ureas and thioureas, respectively.

These derivatization reactions would allow for the systematic exploration of the chemical space around the this compound core, enabling the fine-tuning of its physicochemical properties. The reactivity of the amino group can be influenced by the electronic nature of the 1,2,4-thiadiazole ring, which should be taken into consideration when designing synthetic transformations.

Chemical Modifications at the Amine Position (Position 3)

The primary amino group at position 3 of the this compound core is a nucleophilic center that readily participates in a variety of chemical reactions. These transformations allow for the introduction of diverse functional groups, which can significantly alter the physicochemical properties of the parent molecule. Key modifications include acylation, alkylation, and sulfonylation.

Acylation: The amine group can be acylated using various acylating agents such as acid chlorides or anhydrides in the presence of a base to yield the corresponding amides. This reaction is a common strategy to introduce a wide range of substituents. For instance, reaction with acetyl chloride in a suitable solvent like dichloromethane and a base such as triethylamine would yield N-(5-cyclohexyl-1,2,4-thiadiazol-3-yl)acetamide.

Alkylation: Alkylation of the amino group can be achieved using alkyl halides. This reaction can lead to the formation of secondary or tertiary amines, depending on the reaction conditions and the stoichiometry of the reagents. For example, reaction with an alkyl bromide in the presence of a non-nucleophilic base can introduce an alkyl chain to the amine.

Sulfonylation: The synthesis of sulfonamide derivatives is a well-established modification for amino-thiadiazoles. nih.govdrugbank.comnih.gov This is typically achieved by reacting the amine with a sulfonyl chloride in the presence of a base like pyridine. This modification is of particular interest due to the prevalence of the sulfonamide functional group in many biologically active compounds.

Table 1: Representative Chemical Modifications at the Amine Position (Position 3)

Reaction TypeReagentProduct
AcylationAcetyl chlorideN-(5-cyclohexyl-1,2,4-thiadiazol-3-yl)acetamide
AlkylationMethyl iodide5-Cyclohexyl-N-methyl-1,2,4-thiadiazol-3-amine
SulfonylationBenzenesulfonyl chlorideN-(5-cyclohexyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide

Functionalization of the Cyclohexyl Moiety (Position 5)

The cyclohexyl group at position 5 of the thiadiazole ring provides a lipophilic domain that can also be subjected to chemical modifications, although it is generally less reactive than the amine group. Functionalization of this aliphatic ring can be used to modulate properties such as solubility, metabolic stability, and target engagement.

Oxidation: The cyclohexyl ring can undergo oxidation to introduce hydroxyl or keto groups. The use of oxidizing agents like potassium permanganate can lead to the formation of cyclohexanol or cyclohexanone derivatives, though careful control of reaction conditions is necessary to avoid over-oxidation or degradation of the heterocyclic core. researchgate.net

Halogenation: Halogenation of the cyclohexyl ring can be achieved through radical substitution reactions. For instance, reaction with N-bromosuccinimide (NBS) in the presence of a radical initiator can introduce a bromine atom onto the cyclohexyl ring. science-revision.co.uk Such halogenated derivatives can serve as intermediates for further functionalization through cross-coupling reactions.

Table 2: Potential Functionalization of the Cyclohexyl Moiety (Position 5)

Reaction TypeReagentPotential Product
OxidationPotassium permanganate5-(4-Hydroxycyclohexyl)-1,2,4-thiadiazol-3-amine
HalogenationN-Bromosuccinimide (NBS)5-(4-Bromocyclohexyl)-1,2,4-thiadiazol-3-amine

Hybrid Molecule Synthesis Incorporating the Thiadiazole-Cyclohexylamine Core

The this compound scaffold can serve as a building block for the synthesis of hybrid molecules, where it is covalently linked to another pharmacologically active moiety. This approach aims to combine the biological activities of both parent molecules or to create a new molecule with a unique pharmacological profile.

The primary amine at position 3 is the most common handle for coupling reactions. For instance, it can be acylated with a carboxylic acid derivative of another bioactive molecule to form an amide linkage. Another strategy involves the formation of a sulfonamide bridge by reacting the amine with a sulfonyl chloride derivative of a second pharmacophore. mdpi.com

Furthermore, if the cyclohexyl moiety is functionalized, for example with a halogen, it can be used as a point of attachment for another molecule through cross-coupling reactions, although this is a less common approach.

The synthesis of such hybrid molecules often involves multi-step reaction sequences and requires careful planning to ensure compatibility of the functional groups on both coupling partners.

Table 3: Illustrative Hybrid Molecule Synthesis Strategies

Linkage TypeCoupling Partner ExampleResulting Hybrid Structure Motif
AmideIbuprofen acid chlorideN-(5-cyclohexyl-1,2,4-thiadiazol-3-yl)-2-(4-isobutylphenyl)propanamide
SulfonamideDansyl chloride5-(Dimethylamino)-N-(5-cyclohexyl-1,2,4-thiadiazol-3-yl)naphthalene-1-sulfonamide

Structural Elucidation and Conformational Analysis

Spectroscopic Characterization Techniques

Spectroscopic methods are fundamental to the structural elucidation of novel chemical entities. The following sections detail the anticipated spectroscopic signatures for 5-Cyclohexyl-1,2,4-thiadiazol-3-amine.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the protons of the cyclohexyl and amino groups. The protons of the cyclohexyl ring would likely appear as a series of multiplets in the upfield region, typically between δ 1.0 and 2.5 ppm. The methine proton attached to the carbon adjacent to the thiadiazole ring is anticipated to be the most downfield of the cyclohexyl protons. The amino (-NH₂) protons would likely present as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The carbon NMR spectrum would provide key information about the carbon framework. For similar 1,2,4-thiadiazole (B1232254) rings, the two carbon atoms of the heterocyclic core are expected to resonate at the downfield end of the spectrum, generally in the range of δ 165–190 ppm. researchgate.net The carbons of the cyclohexyl ring would appear at higher field, with the carbon atom directly attached to the thiadiazole ring showing a downfield shift compared to the other cyclohexyl carbons.

Based on data for analogous compounds, the expected chemical shifts are summarized in the table below.

| Expected ¹H and ¹³C NMR Data for this compound | | :--- | :--- | | ¹H NMR (ppm) | | | Cyclohexyl protons | 1.0 - 2.5 (m) | | Amino protons | Variable, broad singlet | | ¹³C NMR (ppm) | | | Thiadiazole C3 | 165 - 190 | | Thiadiazole C5 | 165 - 190 | | Cyclohexyl C1' | ~40 | | Other Cyclohexyl Carbons | 25 - 35 |

Note: The data presented are estimations based on the analysis of structurally related compounds and general principles of NMR spectroscopy.

The IR spectrum of this compound is expected to display characteristic absorption bands for its functional groups. The N-H stretching vibrations of the primary amino group are anticipated to appear as two bands in the region of 3300-3500 cm⁻¹. The C-H stretching vibrations of the cyclohexyl group would be observed just below 3000 cm⁻¹. The C=N stretching of the thiadiazole ring is expected in the 1600-1650 cm⁻¹ region. Other characteristic bands would include C-N and C-S stretching vibrations. For a related compound, 5-amino-3-methyl-1,2,4-thiadiazole, a full IR spectrum has been reported, which can serve as a reference. researchgate.net

| Expected IR Absorption Bands for this compound | | :--- | :--- | | Functional Group | Expected Wavenumber (cm⁻¹) | | N-H stretch (amino) | 3300 - 3500 | | C-H stretch (cyclohexyl) | 2850 - 2950 | | C=N stretch (thiadiazole) | 1600 - 1650 | | C-N stretch | 1200 - 1350 | | C-S stretch | 600 - 800 |

Note: The data presented are estimations based on the analysis of structurally related compounds and general principles of IR spectroscopy.

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, the molecular ion peak [M]⁺ would be expected at an m/z corresponding to its molecular weight. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact molecular formula. The fragmentation pattern would likely involve the loss of the cyclohexyl group or fragments thereof, as well as cleavage of the thiadiazole ring. Studies on variously substituted 3,5-diamino-1,2,4-thiadiazoles have shown that the fragmentation of the heterocyclic ring can produce characteristic fragments from which the position and nature of substitution can be deduced. bldpharm.com

X-ray Crystallography for Solid-State Structure Determination

Although no specific X-ray crystal structure for this compound has been reported, analysis of related structures, such as 5-amino-3-methyl-1,2,4-thiadiazole, reveals important structural features. researchgate.net An X-ray diffraction study would definitively confirm the molecular structure, including bond lengths, bond angles, and intermolecular interactions in the solid state. It is expected that the 1,2,4-thiadiazole ring would be essentially planar. The crystal packing would likely be influenced by hydrogen bonding interactions involving the amino group.

Conformational Studies and Molecular Geometry

The conformational flexibility of this compound is primarily associated with the cyclohexyl ring. The cyclohexyl group typically adopts a chair conformation to minimize steric strain. The orientation of the cyclohexyl group relative to the planar thiadiazole ring would be a key conformational parameter. There is a possibility of hindered rotation around the C-C bond connecting the two ring systems. The term "E,E configuration" is not applicable to this molecule as there are no double bonds outside of the aromatic ring that would give rise to such isomerism.

Computational and Theoretical Investigations

Quantum Chemical Calculations

Density Functional Theory (DFT) Applications

There are no available studies that have employed Density Functional Theory (DFT) to investigate the geometric and electronic properties of 5-Cyclohexyl-1,2,4-thiadiazol-3-amine. DFT is a computational method used to examine the electronic structure of many-body systems, which can provide insights into molecular geometry, vibrational frequencies, and other chemical properties. However, no such calculations for this specific compound have been published.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis)

An analysis of the electronic structure of this compound, including the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), has not been reported. HOMO-LUMO analysis is crucial for understanding a molecule's reactivity, with the energy gap between these orbitals indicating its chemical stability and reactivity. Without dedicated computational studies, these descriptors for the title compound remain unknown.

Molecular Modeling and Docking Studies

Ligand-Protein Interaction Profiling

No molecular docking studies have been published that detail the interaction of this compound with any protein targets. Such studies are instrumental in drug discovery for predicting the binding affinity and orientation of a ligand within the active site of a protein, thereby suggesting its potential as a therapeutic agent.

Molecular Dynamics Simulations to Assess Stability and Binding

In the absence of initial docking studies, there have been no subsequent molecular dynamics simulations to assess the stability of this compound when bound to a protein. These simulations provide a temporal understanding of the ligand-protein complex, offering insights into the durability of interactions and potential conformational changes.

In Silico Screening and Prediction of Pharmacological Potential

There is no available research that includes this compound in in silico screening campaigns. These computational techniques are used to screen large libraries of virtual compounds against biological targets to identify potential drug candidates. Consequently, the pharmacological potential of this compound has not been computationally predicted.

Structure Activity Relationship Sar Studies

Impact of the Cyclohexyl Substituent at Position 5

The substituent at the C-5 position of the 1,2,4-thiadiazole (B1232254) ring plays a pivotal role in modulating the molecule's interaction with target receptors. The cyclohexyl group, in particular, confers specific properties that are central to the compound's biological profile.

The nature of the substituent at the 5-position of the thiadiazole ring significantly influences biological efficacy. Research indicates that introducing an aromatic ring at this position often enhances the anticancer effect of 1,3,4-thiadiazole (B1197879) derivatives. nih.gov The activity of these compounds is affected by the specific chemical nature and position of substituents on the aromatic ring. nih.gov For instance, in some series, electron-withdrawing groups on a C-5 phenyl ring were found to promote anticancer activity. mdpi.com

Table 1: Comparative Impact of Substituents at Position 5 of the Thiadiazole Ring
Substituent TypeKey CharacteristicsGeneral Impact on Biological ActivityReferences
CyclohexylBulky, lipophilic, conformationally restrictedEnhances membrane permeability; specific hydrophobic interactions; can optimize receptor fit due to conformational rigidity. mdpi.comsmolecule.compsu.edu
Aromatic (e.g., Phenyl)Rigid, planar, capable of π-π stackingOften enhances anticancer activity; activity is tunable via substitution on the aromatic ring (e.g., with electron-withdrawing groups). nih.govmdpi.com
Other Alkyl (e.g., Pentyl)Flexible, lipophilicCan show high activity, suggesting an optimal balance of size and flexibility may be required for certain targets. semanticscholar.org
HeteroarylPlanar, contains H-bond acceptors/donorsCan introduce additional specific interactions with the biological target, influencing potency and selectivity. tandfonline.com

A key feature of the cyclohexyl group is its influence on the molecule's conformation. Unlike flexible, straight-chain alkyl groups, the cyclohexyl ring is conformationally restricted, preferentially adopting a stable chair conformation to minimize steric strain. mdpi.compsu.edu This conformational restriction reduces the number of possible shapes the molecule can adopt, which can be advantageous for biological activity. psu.eduresearchgate.net

By limiting the molecule's flexibility, the cyclohexyl group can pre-organize the compound into a "bioactive conformation"—the specific three-dimensional shape required for optimal binding to its biological target. psu.eduresearchgate.net This favored molecular recognition can lead to higher potency and selectivity compared to more flexible analogs, which must expend energy to adopt the correct binding pose. psu.edu The energy released during drug-receptor binding must be sufficient to overcome the energetic barrier of adopting an unfavorable conformation. psu.edu Therefore, the inherent conformational preference of the cyclohexyl group is a critical aspect of its role in the SAR of 5-Cyclohexyl-1,2,4-thiadiazol-3-amine.

Influence of the Amine Group at Position 3

The 3-amino group is a critical pharmacophoric feature, serving as a key interaction point with biological targets and offering a site for chemical modification to fine-tune activity.

The primary amine at the C-3 position is a versatile handle for derivatization, allowing for the synthesis of a wide array of analogs with modulated biological activities. rsc.org Studies on related thiadiazole scaffolds have demonstrated that substitution at this amino group significantly impacts potency and selectivity. For example, acylation of the amino group to form amides is a common strategy. nih.govnih.gov The nature of the acyl group, whether it is a simple alkyl, an aromatic, or a more complex moiety, can drastically alter the compound's interaction with its target. nih.govnih.gov

Similarly, converting the amine into a sulfonamide or reacting it with isothiocyanates or other electrophiles can lead to compounds with entirely different biological profiles. smolecule.comnih.gov The efficacy of these derivatives is influenced by the steric and electronic properties of the added substituents. mdpi.comkthmcollege.ac.in For example, the addition of bulky groups may enhance binding through increased hydrophobic interactions or, conversely, cause steric hindrance that prevents binding.

Table 2: Influence of Derivatization at the 3-Amino Position
Derivative TypeModificationPotential Effect on ActivityReferences
AmidesAcylation with R-COClModulates hydrogen bonding, introduces new interaction sites, and alters physicochemical properties. Activity depends on the 'R' group. nih.govnih.govnih.gov
SulfonamidesReaction with R-SO₂ClIntroduces a strong hydrogen bond acceptor group (SO₂) and can significantly alter solubility and receptor interactions. smolecule.com
ThioureasReaction with R-NCSAdds another hydrogen bonding domain and can participate in different binding modes. nih.gov
Schiff BasesCondensation with aldehydes/ketonesCreates an imine linkage, extending the conjugated system and providing a scaffold for further reduction or cyclization. mdpi.com

The 3-amino group is a crucial hydrogen-bonding domain. rsc.orgnih.gov As a hydrogen bond donor, the -NH₂ moiety can form critical interactions with amino acid residues such as serine, threonine, or glutamate (B1630785) in a receptor's binding pocket. nih.govacs.org These directional interactions are often essential for anchoring the ligand in the correct orientation for a biological response. In some adenosine (B11128) A₃ receptor antagonists, for instance, the amino group of a thiadiazole ring is involved in key hydrogen bonding. nih.gov

Furthermore, the amino group acts as an electron-donating group, influencing the electronic character of the 1,2,4-thiadiazole ring. This electronic effect can modulate the pKa of the molecule and the strength of other non-covalent interactions, such as π-π stacking, if an aromatic substituent is present elsewhere in the molecule.

Comprehensive SAR Mapping to Identify Key Pharmacophoric Features

A comprehensive analysis of the SAR for the this compound scaffold highlights several key pharmacophoric features that are essential for biological activity. These features represent the critical combination of steric, electronic, and structural properties required for molecular recognition and efficacy. mdpi.comtandfonline.comnih.govnih.govmdpi.comkthmcollege.ac.inacs.orgontosight.aisemanticscholar.org

The essential pharmacophoric elements can be summarized as follows:

The 1,2,4-Thiadiazole Core : This heterocyclic ring serves as a rigid and metabolically stable scaffold. nih.gov Its nitrogen atoms can act as hydrogen bond acceptors, contributing to receptor binding. nih.gov

A Lipophilic Group at C-5 : The cyclohexyl group fulfills this role, providing the necessary bulk and hydrophobicity to occupy a specific pocket in the target receptor. Its conformational rigidity helps to lock the molecule in a bioactive conformation. psu.eduresearchgate.net

A Hydrogen Bond Donor at C-3 : The 3-amino group is a primary interaction point, forming crucial hydrogen bonds that anchor the molecule to its target. nih.govrsc.org This group is also amenable to substitution, allowing for the fine-tuning of activity. nih.govmdpi.com

The spatial relationship between these three key features is paramount. The thiadiazole ring acts as a central linker, positioning the C-5 cyclohexyl group and the C-3 amino group in a specific geometric arrangement for optimal interaction with a biological target. Any modification to one part of the molecule can influence the effectiveness of the others, highlighting the integrated nature of the pharmacophore.

Table 3: Summary of Key Pharmacophoric Features
Pharmacophoric FeaturePositionFunction/RoleImportance for Activity
Heterocyclic Scaffold1,2,4-ThiadiazoleProvides a rigid, stable core; nitrogen atoms can act as H-bond acceptors.Essential for correct spatial orientation of substituents. nih.gov
Lipophilic/Hydrophobic Group5Occupies hydrophobic pockets in the target; conformational restriction enhances binding affinity.Critical for potency and membrane permeability. mdpi.compsu.edu
Hydrogen Bond Donor3Forms key directional interactions with the target receptor for anchoring and orientation.Often essential for biological activity. nih.govrsc.org

Mechanistic Insights into Biological Activity

Exploration of Molecular Targets and Pathways

The 1,2,4-thiadiazole (B1232254) scaffold is recognized as a "privileged pharmacophore," indicating its ability to bind to a variety of biological targets with high affinity. researchgate.net Research into this class of compounds has revealed their potential to interact with several key enzymes and cellular pathways.

Derivatives of 1,2,4-thiadiazole have been investigated for their inhibitory effects on a range of enzymes, including carbonic anhydrases, c-Jun N-terminal kinases (JNK), and cytochrome P450 enzymes like CYP51.

Carbonic Anhydrase (CA) Inhibition: Carbonic anhydrases are a family of metalloenzymes that play a crucial role in various physiological processes. mdpi.com While specific inhibitory data for 5-Cyclohexyl-1,2,4-thiadiazol-3-amine against carbonic anhydrase isoforms is not documented, various sulfonamide derivatives containing the 1,3,4-thiadiazole (B1197879) ring, a close isomer, have shown potent inhibitory activity. mdpi.comnih.gov For instance, some 2-substituted-1,3,4-thiadiazole-5-sulfonamides have demonstrated significant inhibition of several CA isoforms. nih.gov Given that the nitrogen- and sulfur-rich thiadiazole ring can interact with the zinc ion in the active site of these enzymes, it is plausible that 5-substituted-1,2,4-thiadiazol-3-amines could also exhibit inhibitory activity. mdpi.com

c-Jun N-Terminal Kinase (JNK) Inhibition: The c-Jun N-terminal kinases (JNKs) are involved in cellular responses to stress and are implicated in various diseases. nih.gov Studies on substrate-competitive inhibitors of JNK have explored triazole and thiadiazole scaffolds. nih.gov While direct inhibition data for this compound is unavailable, the general structural features of thiadiazoles make them candidates for binding to the docking sites of kinases. nih.gov

CYP51 Inhibition: CYP51, or sterol 14α-demethylase, is a crucial enzyme in the biosynthesis of sterols in fungi and is a key target for antifungal agents. cardiff.ac.uk Azole derivatives are well-known inhibitors of CYP51. cardiff.ac.uk The potential for 1,2,4-thiadiazole derivatives to act as CYP51 inhibitors has been explored, with some studies highlighting the necessity of the 1,2,4-triazole or imidazole moiety for potent activity. mdpi.com The nitrogen atoms in the thiadiazole ring can coordinate with the heme iron in the active site of CYP51, disrupting its function. mdpi.com

Table 1: Examples of Enzyme Inhibition by Thiadiazole Derivatives
Compound ClassEnzyme TargetObserved ActivityReference
1,3,4-Thiadiazole-thiazolidinone hybridsCarbonic AnhydrasePotent inhibition, with some compounds showing higher potency than the standard drug acetazolamide. rsc.org
Triazole and Thiadiazole derivativesc-Jun N-Terminal Kinase (JNK)Substrate competitive inhibition. nih.gov
Azole derivatives containing a triazole moietyCYP51Potent inhibitory activity against fungal CYP51. cardiff.ac.uk

The cytotoxic properties of thiadiazole derivatives suggest their potential to interfere with fundamental cellular processes.

DNA Replication: While direct evidence for this compound is lacking, studies on other thiadiazole derivatives have indicated an impact on DNA replication. For example, a potent 1,3,4-thiadiazole derivative was found to block DNA replication in HCT116 human colon cancer cells. jst.go.jpnih.gov This suggests that some compounds within the broader thiadiazole class may exert their cytotoxic effects through the inhibition of DNA synthesis. jst.go.jpnih.gov

Biochemical Assays for Activity Quantification and Specificity

A variety of biochemical and cell-based assays are employed to quantify the biological activity and determine the specificity of thiadiazole derivatives.

Antiproliferative and Cytotoxicity Assays: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric assay to assess cell metabolic activity and, by extension, cell viability and proliferation. nih.govnih.gov This assay has been utilized to evaluate the anticancer activity of novel 1,2,4-thiadiazole derivatives against various cancer cell lines, including breast, lung, and prostate cancer. nih.gov

Cell Cycle Analysis: Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Treatment of cancer cells with certain 1,3,4-thiadiazole derivatives has been shown to cause cell cycle arrest, particularly in the G2/M phase, indicating an interference with cell division processes. mdpi.com

Table 2: Common Biochemical Assays for Thiadiazole Derivatives
Assay TypePurposeExample ApplicationReference
MTT AssayTo measure cell viability and proliferation.Evaluation of anticancer activity of 1,2,4-thiadiazole-1,2,4-triazole analogs against various cancer cell lines. nih.gov
Cell Cycle Analysis (Flow Cytometry)To determine the effect of a compound on cell cycle progression.Analysis of cell cycle arrest in LoVo cells treated with 1,3,4-thiadiazole derivatives. mdpi.com
Enzyme Inhibition AssaysTo quantify the inhibitory potency of a compound against a specific enzyme.Determination of IC50 values of thiadiazole derivatives against carbonic anhydrase. rsc.org

Elucidation of Underlying Reaction Mechanisms in Biological Systems

The chemical reactivity of the 1,2,4-thiadiazole ring is key to understanding its mechanism of action in biological systems. One proposed mechanism involves the interaction of the thiadiazole moiety with cysteine residues in proteins. researchgate.net

It has been suggested that the N-S bond of the 1,2,4-thiadiazole ring can react with the thiol group of a cysteine residue, leading to the opening of the thiadiazole ring and the formation of a disulfide bond. researchgate.net This covalent modification results in the irreversible inactivation of the target enzyme. This mechanism positions 1,2,4-thiadiazoles as potential electrophilic "warheads" for targeting cysteine-dependent enzymes. researchgate.net

Advanced Research Applications and Future Directions

Development of Chemical Probes and Research Tools

The unique structure of 5-Cyclohexyl-1,2,4-thiadiazol-3-amine makes it a promising scaffold for the development of chemical probes. These tools are essential for studying biological processes and target validation. By modifying the core structure, researchers can introduce reporter tags, such as fluorescent dyes or biotin, to enable visualization and pull-down experiments. This would allow for the identification of the compound's molecular targets and the elucidation of its mechanism of action. Furthermore, photo-affinity labeling derivatives could be synthesized to create covalent bonds with target proteins upon photo-irradiation, providing a powerful method for target identification.

Integration with High-Throughput Screening (HTS) and Phenotypic Assays

High-throughput screening (HTS) allows for the rapid testing of large numbers of compounds to identify those with a desired biological activity. This compound and its analogs are well-suited for inclusion in HTS libraries due to their synthetic tractability, which allows for the creation of diverse chemical libraries.

Phenotypic screening, which assesses the effects of compounds on cell morphology or function, is a powerful approach for discovering new drugs, particularly for complex diseases. A recent study on a series of 5-amino-1,3,4-thiadiazole appended isatins demonstrated the potential of this class of compounds to induce significant cellular morphological changes. nih.govrsc.org This highlights the utility of phenotypic assays in uncovering novel biological activities for thiadiazole derivatives like this compound.

Table 1: Application of Screening Technologies for this compound

Screening TechnologyApplication for this compoundPotential Outcomes
High-Throughput Screening (HTS)Rapidly screen a library of derivatives against specific molecular targets.Identification of "hit" compounds with desired biological activity.
Phenotypic AssaysEvaluate the effect of the compound on cellular phenotypes without a preconceived target.Discovery of novel biological functions and potential therapeutic applications.
Cell Painting AssaysA specific type of high-content phenotypic screening to create detailed morphological profiles.Elucidation of the mechanism of action by comparing the compound's profile to reference compounds. nih.gov

Strategies for Enhancing Specificity and Potency

To improve the therapeutic potential of this compound, medicinal chemists employ various strategies to enhance its specificity and potency. Structure-activity relationship (SAR) studies are crucial in this process. By systematically modifying the cyclohexyl group and the amine substituent, researchers can identify key structural features that contribute to the desired biological activity. For instance, replacing the cyclohexyl ring with other cyclic or acyclic moieties can influence the compound's binding affinity and selectivity for its target.

Computational modeling and molecular docking studies can provide insights into the binding mode of the compound with its target protein, guiding the rational design of more potent and selective analogs. This approach was successfully used to probe the binding modes of 5-amino-1,3,4-thiadiazole appended isatins. nih.govrsc.org

Exploration of Novel Biological Activities Beyond Currently Known Thiadiazole Derivatives

The 1,3,4-thiadiazole (B1197879) scaffold is known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. helsinki.firesearchgate.net However, the specific biological activities of the 1,2,4-thiadiazole (B1232254) isomer, particularly this compound, are less explored. Future research should focus on screening this compound against a broad panel of biological targets and in various disease models to uncover novel therapeutic applications.

Emerging areas of interest for thiadiazole derivatives include their potential as anti-apoptotic agents. semanticscholar.orgnih.gov Investigating the effects of this compound on apoptosis pathways could open up new avenues for the treatment of diseases characterized by excessive cell death or proliferation.

Application of Artificial Intelligence and Machine Learning in Rational Compound Design and Optimization

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery. These technologies can be applied to the rational design and optimization of this compound derivatives. By analyzing large datasets of chemical structures and their associated biological activities, ML models can predict the properties of novel compounds, thereby prioritizing the synthesis of the most promising candidates.

Q & A

Q. What are the standard synthetic routes for preparing 5-Cyclohexyl-1,2,4-thiadiazol-3-amine, and what critical parameters affect yield?

Methodological Answer: Synthesis typically involves cyclization reactions. For example, cyclohexyl isothiocyanate can react with amidrazones or thiourea derivatives under acidic or basic conditions. Key parameters include:

  • Temperature: Optimal range of 80–100°C to ensure complete cyclization without decomposition.
  • Solvent: Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.
  • Catalysts: Use of HCl or NaOH to drive the reaction equilibrium.
  • Purification: Column chromatography or recrystallization from ethanol/water mixtures improves purity. Yields for analogous thiadiazoles range from 50–75% depending on substituent steric effects .

Example Reaction Pathway:

PrecursorConditionsYield (%)Reference
Cyclohexyl isothiocyanate + AmidrazoneDMF, 90°C, 12h65

Q. How is the molecular structure of this compound characterized?

Methodological Answer: Structural confirmation relies on:

  • Spectroscopy:
  • NMR: 1^1H NMR (δ 1.2–1.8 ppm for cyclohexyl protons; δ 6.5–7.0 ppm for NH2_2).
  • IR: Bands at 3200–3400 cm1^{-1} (N-H stretch) and 1550–1600 cm1^{-1} (C=N/C-S).
  • Mass Spectrometry: Molecular ion peak at m/z 185.07 (C8_8H13_{13}N3_3S).
    • X-ray Crystallography: SHELX software refines crystal lattice parameters (e.g., space group, bond angles). For related thiadiazoles, C-S bond lengths average 1.68 Å .

Advanced Research Questions

Q. What strategies resolve contradictory spectroscopic data in thiadiazole derivatives?

Methodological Answer: Contradictions arise from tautomerism or impurities. Approaches include:

  • 2D NMR (HSQC, HMBC): Confirms connectivity and distinguishes tautomers.
  • Computational Modeling (DFT): Predicts stable tautomers and compares with experimental spectra.
  • Triangulation: Cross-validate using HPLC-MS, elemental analysis, and single-crystal X-ray data .

Example Workflow:

TechniquePurposeOutcome
2D NMRAssign proton-carbon correlationsResolves NH2_2 tautomerism
DFT (B3LYP/6-31G*)Predict stable conformersMatches experimental IR peaks

Q. How does the cyclohexyl group influence electronic/steric properties of 1,2,4-thiadiazol-3-amine?

Methodological Answer:

  • Electronic Effects: Cyclohexyl’s electron-donating nature increases electron density on the thiadiazole ring, measured via Hammett constants (σmeta_{\text{meta}} = -0.15).
  • Steric Effects: Ring puckering reduces intermolecular interactions, confirmed by X-ray data (torsional angles: 15–25°) .
  • Experimental Quantification:
  • Cyclic Voltammetry: Redox potentials shift by +0.2 V compared to unsubstituted analogs.
  • XRD: van der Waals radii analysis shows steric hindrance limits packing efficiency .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.